REACTION_CXSMILES
|
[C:1](=[N:9][OH:10])([NH2:8])[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1.[CH3:11][O:12][C:13](=[O:23])[C:14]1[CH:19]=[CH:18][CH:17]=[CH:16][C:15]=1[C:20](Cl)=O.B(F)(F)F.CCOCC>O1CCOCC1>[CH3:11][O:12][C:13](=[O:23])[C:14]1[CH:19]=[CH:18][CH:17]=[CH:16][C:15]=1[C:20]1[O:10][N:9]=[C:1]([C:2]2[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=2)[N:8]=1 |f:2.3|
|
Name
|
|
Quantity
|
0.1 mol
|
Type
|
reactant
|
Smiles
|
C(C1=CC=CC=C1)(N)=NO
|
Name
|
|
Quantity
|
625 mL
|
Type
|
solvent
|
Smiles
|
O1CCOCC1
|
Name
|
|
Quantity
|
0.1 mol
|
Type
|
reactant
|
Smiles
|
COC(C1=C(C=CC=C1)C(=O)Cl)=O
|
Name
|
|
Quantity
|
3.3 mL
|
Type
|
reactant
|
Smiles
|
B(F)(F)F.CCOCC
|
Name
|
|
Quantity
|
200 mL
|
Type
|
solvent
|
Smiles
|
O1CCOCC1
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
This mixture is then refluxed for one hour
|
Duration
|
1 h
|
Type
|
TEMPERATURE
|
Details
|
cooled slightly
|
Type
|
TEMPERATURE
|
Details
|
The reaction mixture is refluxed for 18 hours
|
Duration
|
18 h
|
Type
|
TEMPERATURE
|
Details
|
The resulting residue is cooled
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CUSTOM
|
Details
|
to remove a small amount of solid
|
Type
|
CUSTOM
|
Details
|
The filtrate is evaporated in vacuo
|
Type
|
DISSOLUTION
|
Details
|
the resulting oil is dissolved in ether
|
Type
|
WASH
|
Details
|
washed with water, 10 percent sodium carbonate, water
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The ether solution is dried over anhydrous magnesium sulfate
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CUSTOM
|
Details
|
to remove the charcoal
|
Type
|
CUSTOM
|
Details
|
the filtrate evaporated in vacuo
|
Name
|
|
Type
|
product
|
Smiles
|
COC(C1=C(C=CC=C1)C1=NC(=NO1)C1=CC=CC=C1)=O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |